Cas no 860994-58-7 (Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-)

チオ尿素誘導体であるN-[(1R,2R)-2-アミノシクロヘキシル]-N'-[3,5-ビス(トリフルオロメチル)フェニル]-チオ尿素は、高度に修飾された分子構造を有する特殊化学品です。(1R,2R)配置のシクロヘキシルアミン基と電子求引性の高いビス(トリフルオロメチル)フェニル基を併せ持つことで、特異的な分子認識能と安定性を示します。この化合物はキラル中心を有するため、不斉合成や医薬品中間体としての応用が期待されます。特に、強力な電子吸引性基により、求核試薬との反応性が調整可能な点が特徴です。有機溶媒への溶解性が良好で、各種官能基変換反応にも適しています。
Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- structure
860994-58-7 structure
Product Name:Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
CAS番号:860994-58-7
MF:C15H17F6N3S
メガワット:385.371002912521
MDL:MFCD30541720
CID:1843749
Update Time:2025-10-22

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- 化学的及び物理的性質

名前と識別子

    • Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
    • N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
    • N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea (ACI)
    • MDL: MFCD30541720
    • インチ: 1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m1/s1
    • InChIKey: XZECTQVYSKGNEA-VXGBXAGGSA-N
    • ほほえんだ: N(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)C(=S)N[C@@H]1CCCC[C@H]1N

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0091900-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 99.52%
100mg
$116.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N854194-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 ≥98%,99%e.e.
100mg
¥1,545.30 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N24260-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7
100mg
¥2088.0 2021-09-04
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0548-100mg
Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
860994-58-7 98%,99%e.e.
100mg
¥904.5 2023-07-10
abcr
AB504396-100 mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee); .
860994-58-7 98%
100mg
€221.00 2023-06-15
A2B Chem LLC
AI67914-50mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
50mg
$35.00 2024-04-19
A2B Chem LLC
AI67914-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
100mg
$64.00 2024-04-19
A2B Chem LLC
AI67914-250mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
250mg
$123.00 2024-04-19
A2B Chem LLC
AI67914-1g
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
1g
$406.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTH078-100mg
Thiourea, N-[(1R,2R)-2-aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-aminocyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
100mg
¥600.0 2024-04-16

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- 合成方法

合成方法 1

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt; 4 h, rt
リファレンス
Asymmetric conjugate addition of carbonyl compounds to nitroalkenes catalyzed by chiral bifunctional thioureas
Zhang, Xue-jing; et al, Tetrahedron: Asymmetry, 2009, 20(12), 1451-1458

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  15 min, 25 °C
1.2 Solvents: Dichloromethane ;  0 °C; 3 h, 25 °C
リファレンス
Catalyst Repurposing Sequential Catalysis by Harnessing Regenerated Prolinamide Organocatalysts as Transfer Hydrogenation Ligands
Bourgeois, Frederic; et al, Organic Letters, 2020, 22(1), 110-115

合成方法 3

はんのうじょうけん
リファレンス
Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond
Akula, Pavan Sudheer; et al, Organic Letters, 2021, 23(12), 4688-4693

合成方法 4

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 20 h, rt
2.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
リファレンス
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

合成方法 5

はんのうじょうけん
1.1 Reagents: 1414371-94-0 (reaction product with silica gel) Solvents: Dichloromethane
リファレンス
Improvement of peptoid chiral stationary phases by modifying the terminal group of selector
Wu, Haibo; et al, Journal of Chromatography A, 2012, 1265, 181-185

合成方法 6

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 5 h, rt
リファレンス
A highly efficient asymmetric Michael addition of α,α-disubstituted aldehydes to maleimides catalyzed by primary amine thiourea salt
Yu, Feng; et al, Organic & Biomolecular Chemistry, 2010, 8(20), 4767-4774

合成方法 7

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 5 h, rt
リファレンス
Enantioselective [4 + 2] Cycloaddition of Cyclic N-Sulfimines and Acyclic Enones or Ynones: A Concise Route to Sulfamidate-Fused 2,6-Disubstituted Piperidin-4-ones
Liu, Yong; et al, Organic Letters, 2013, 15(23), 6090-6093

合成方法 8

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  1 h, 0 °C; overnight, 0 °C → 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  23 °C
リファレンス
Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway
Brown, Adam R.; et al, Journal of the American Chemical Society, 2010, 132(27), 9286-9288

合成方法 9

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Solvents: Dichloromethane ;  rt
1.3 Reagents: Diisopropylethylamine ;  15 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization
Cassels, William R.; et al, ACS Catalysis, 2023, 13(10), 6518-6524

合成方法 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
リファレンス
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

合成方法 11

はんのうじょうけん
リファレンス
A versatile approach to functionalized cyclic ketones bearing quaternary carbon stereocenters via organocatalytic asymmetric conjugate addition of nitroalkanes to cyclic β-substituted α,β-Enones
Yu, Si-Jia; et al, Tetrahedron, 2021, 84,

合成方法 12

はんのうじょうけん
リファレンス
Catalytic 1,2-Rearrangements: Organocatalyzed Michael/Semi-Pinacol-like Rearrangement Cascade of 1,3-Diones and Nitroolefins
Jao, Tsung-Jung; et al, Organic Letters, 2020, 22(1), 62-67

合成方法 13

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
リファレンス
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

合成方法 14

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 20 h, rt
3.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
リファレンス
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Raw materials

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Preparation Products

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